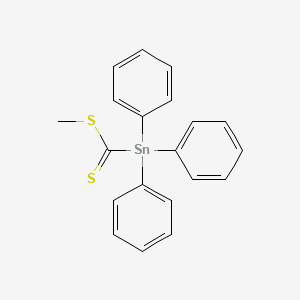
Stannanecarbodithioic acid, triphenyl-, methyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Stannanecarbodithioic acid, triphenyl-, methyl ester is an organotin compound characterized by the presence of a tin atom bonded to a triphenylmethyl group and a methyl ester group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of stannanecarbodithioic acid, triphenyl-, methyl ester typically involves the reaction of triphenylmethyltin chloride with sodium carbodithioate in the presence of methanol. The reaction proceeds under mild conditions, often at room temperature, to yield the desired ester. The general reaction scheme can be represented as follows:
Ph3SnCl+Na2CS2+CH3OH→Ph3SnSC(S)OCH3+NaCl
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the purification process may include recrystallization or column chromatography to remove any impurities.
化学反应分析
Types of Reactions
Stannanecarbodithioic acid, triphenyl-, methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can yield thiols or other reduced sulfur-containing compounds.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce thiols.
科学研究应用
Stannanecarbodithioic acid, triphenyl-, methyl ester has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-sulfur bonds.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to interact with biological macromolecules.
Industry: It is used in the production of polymers and as a stabilizer in certain industrial processes.
作用机制
The mechanism by which stannanecarbodithioic acid, triphenyl-, methyl ester exerts its effects involves the interaction with sulfur-containing biomolecules. The compound can form covalent bonds with thiol groups in proteins, leading to enzyme inhibition or modification of protein function. This interaction is mediated through the formation of a stable tin-sulfur bond, which can disrupt normal cellular processes.
相似化合物的比较
Similar Compounds
Triphenylmethyltin chloride: Similar in structure but lacks the carbodithioate ester group.
Triphenylmethyltin hydroxide: Contains a hydroxyl group instead of the ester group.
Triphenylmethyltin acetate: Features an acetate group in place of the ester group.
Uniqueness
Stannanecarbodithioic acid, triphenyl-, methyl ester is unique due to the presence of both the triphenylmethyl and carbodithioate ester groups. This combination imparts distinct chemical properties, such as enhanced reactivity towards nucleophiles and potential biological activity.
属性
CAS 编号 |
73137-42-5 |
|---|---|
分子式 |
C20H18S2Sn |
分子量 |
441.2 g/mol |
IUPAC 名称 |
methyl triphenylstannylmethanedithioate |
InChI |
InChI=1S/3C6H5.C2H3S2.Sn/c3*1-2-4-6-5-3-1;1-4-2-3;/h3*1-5H;1H3; |
InChI 键 |
YSBYGGPHYZGCAX-UHFFFAOYSA-N |
规范 SMILES |
CSC(=S)[Sn](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


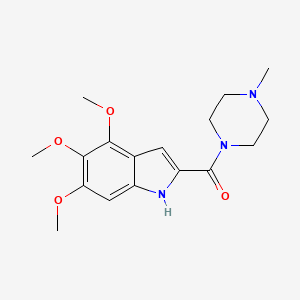
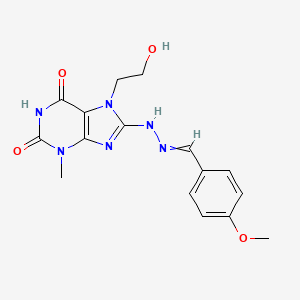
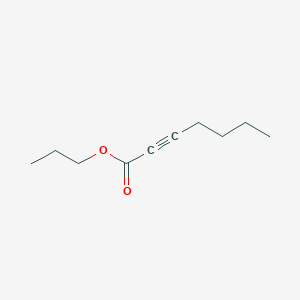
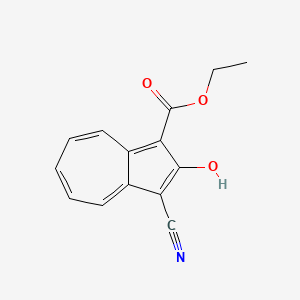
![(4Z)-2-(3,4-dimethylphenyl)-4-{[(2-hydroxy-5-nitrophenyl)amino]methylidene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B14156082.png)
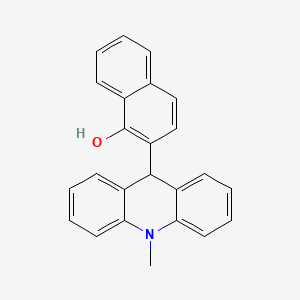
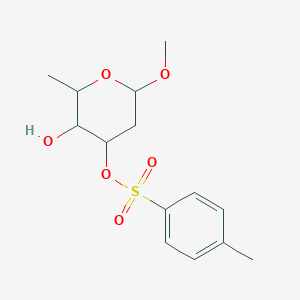
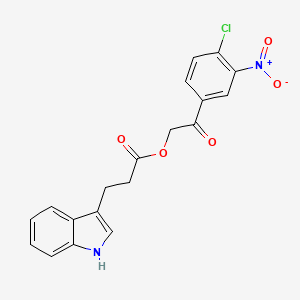
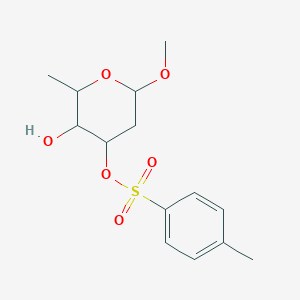
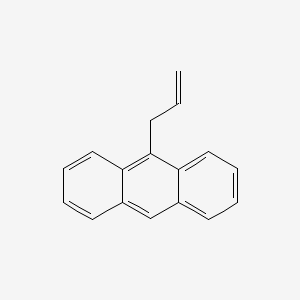
![ethyl 6-amino-5-cyano-4-[5-(3,4-dichlorophenyl)furan-2-yl]-2-methyl-4H-pyran-3-carboxylate](/img/structure/B14156111.png)
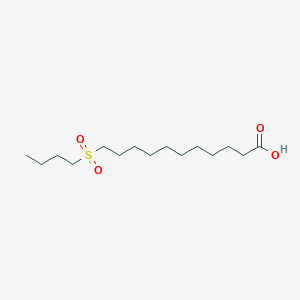
![11-methyl-5H-spiro[benzo[h][1,2,4]triazolo[3,4-b]quinazoline-6,1'-cyclopentan]-7(11H)-one](/img/structure/B14156126.png)
![[4-(2-fluorophenyl)piperazin-1-yl]-(6-methoxy-1H-indol-2-yl)methanone](/img/structure/B14156139.png)
